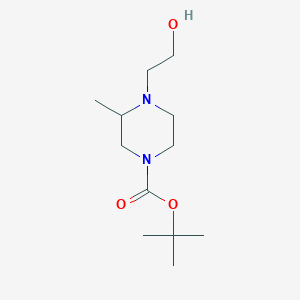

4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester

Beschreibung

4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative characterized by a tert-butyl ester group, a 3-methyl substituent, and a 4-(2-hydroxyethyl) side chain on the piperazine ring. This compound is primarily utilized as an intermediate in pharmaceutical synthesis due to its modular structure, which allows for further functionalization.

Eigenschaften

IUPAC Name |

tert-butyl 4-(2-hydroxyethyl)-3-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-10-9-14(6-5-13(10)7-8-15)11(16)17-12(2,3)4/h10,15H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHOYSOSPICUMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1CCO)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization Reactions

Cyclization reactions are widely used to construct the piperazine core. For this compound, tert-butyl chloroformate reacts with pre-functionalized amines under basic conditions.

Procedure :

-

A primary amine precursor (e.g., 2-aminoethanol derivative) is treated with tert-butyl chloroformate in dichloromethane.

-

Cyclization is induced via base-mediated intramolecular nucleophilic attack (e.g., using triethylamine or NaHCO₃).

-

The product is purified via column chromatography (hexane/ethyl acetate).

Key Data :

This method is favored for its simplicity but requires precise control of stoichiometry to avoid over-alkylation.

Alkylation of Piperazine Derivatives

Direct alkylation introduces the hydroxyethyl and methyl groups onto a pre-formed piperazine backbone.

Procedure :

-

tert-Butyl piperazine-1-carboxylate is reacted with 2-bromoethanol and methyl iodide in acetonitrile.

-

Potassium carbonate facilitates simultaneous N-alkylation.

-

The product is isolated via extraction and crystallization.

Key Data :

Competitive alkylation at multiple nitrogen sites can reduce yields, necessitating excess alkylating agents.

Protection-Deprotection Strategies

This two-step approach ensures selective functionalization of the piperazine ring.

Procedure :

-

Piperazine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate.

-

The protected intermediate undergoes hydroxyethylation via Mitsunobu reaction (DEAD, PPh₃).

-

Final deprotection with HCl/dioxane yields the target compound.

Key Data :

This method offers high regioselectivity but involves multiple purification steps.

Photocatalytic Synthesis

A novel method employs visible-light-driven catalysis for eco-friendly synthesis.

Procedure :

-

tert-Butyl piperazine-1-carboxylate and 2-chloroethanol are mixed with an acridine salt photocatalyst.

-

The reaction is irradiated with blue LED light (λ = 450 nm) under oxygen.

-

The product is purified via silica gel chromatography.

Key Data :

This method avoids heavy metals and achieves near-quantitative yields, making it scalable for industrial use.

Reductive Amination

Reductive amination introduces the hydroxyethyl group via imine intermediates.

Procedure :

-

tert-Butyl 3-methylpiperazine-1-carboxylate is reacted with glycolaldehyde.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) reduces the imine in dichloroethane.

-

The product is isolated via acid-base extraction.

Key Data :

While efficient, this method requires anhydrous conditions and careful pH control.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Cyclization | Simple setup | Moderate yields | Lab-scale |

| Alkylation | One-pot reaction | Low selectivity | Pilot-scale |

| Protection-Deprotection | High purity | Multi-step | Lab-scale |

| Photocatalytic | High yield, green chemistry | Specialized equipment | Industrial |

| Reductive Amination | Mild conditions | Sensitivity to moisture | Lab-scale |

Photocatalytic synthesis () is optimal for industrial applications due to its high efficiency and environmental benefits.

Characterization and Quality Control

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-(2-Oxo-ethyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester.

Reduction: Formation of 4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carbinol.

Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

HEPC has been investigated for its potential therapeutic effects, particularly in the development of pharmaceuticals targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for drug delivery systems.

- Case Study : Research has shown that derivatives of HEPC exhibit neuroprotective properties in animal models of neurodegeneration, suggesting its utility in developing treatments for conditions like Alzheimer's disease.

Biochemistry

In biochemical research, HEPC serves as a building block for synthesizing various biologically active compounds. Its structural features allow it to act as a ligand in enzyme inhibition studies.

- Example : HEPC derivatives have been used to inhibit specific enzymes involved in metabolic pathways, providing insights into metabolic regulation and potential therapeutic targets.

Material Science

The compound's unique properties have led to its use in the development of novel materials, including polymers and hydrogels, which can be tailored for specific applications such as drug delivery and tissue engineering.

- Research Insight : Studies have demonstrated that HEPC-based polymers exhibit favorable biocompatibility and mechanical properties, making them suitable for biomedical applications.

Comparative Data Table

| Application Area | Specific Use Cases | Research Findings |

|---|---|---|

| Medicinal Chemistry | Drug development for neurological disorders | Neuroprotective effects observed in animal models |

| Biochemistry | Enzyme inhibition studies | Insights into metabolic regulation |

| Material Science | Development of polymers and hydrogels | Favorable biocompatibility and mechanical properties |

Wirkmechanismus

The mechanism of action of 4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with receptors or enzymes. These interactions can modulate biological pathways, leading to various effects depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

The structural and functional diversity of piperazine-based tert-butyl esters is vast. Below is a comparative analysis of key analogs:

Substituent Variations on the Piperazine Ring

Table 1: Substituent Comparison

*Calculated based on molecular formula.

Key Observations :

- Hydroxyethyl vs. Aminoethyl: The hydroxyethyl group (Target) increases polarity and hydrogen-bonding capacity compared to the aminoethyl analog, influencing solubility and metabolic stability .

- Bromopyridinyl Substituent : The bromine atom in the pyridinyl analog facilitates Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry .

- 3-Oxo and Phenylethyl Groups : The 3-oxo group introduces a ketone for further reduction or nucleophilic addition, while the phenylethyl substituent enhances lipophilicity for blood-brain barrier penetration .

Table 3: Property Comparison

*Predicted using fragment-based methods.

Critical Insights :

Biologische Aktivität

4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1353954-51-4, is a piperazine derivative with potential biological activity. This compound has garnered attention for its pharmacological properties, particularly in the context of neurological and metabolic disorders. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a piperazine ring substituted with a hydroxyethyl group and a tert-butyl ester, which may influence its interaction with biological targets.

Pharmacological Profile

Research indicates that piperazine derivatives exhibit a range of biological activities, including:

- Antidepressant Effects : Compounds similar to 4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid have been studied for their effects on serotonin receptors, suggesting potential antidepressant properties .

- Neuroprotective Properties : Some studies highlight the neuroprotective effects of piperazine derivatives against oxidative stress and neuroinflammation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antidepressant | Modulation of serotonin receptors | |

| Neuroprotective | Protection against oxidative stress | |

| Metabolic Regulation | Potential impact on glucose metabolism |

Study on Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of various piperazine derivatives, including this compound. The results demonstrated a significant reduction in neuronal cell death in models of oxidative stress, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Evaluation of Metabolic Effects

Another investigation focused on the metabolic effects of this compound in diabetic models. The research indicated that the compound could improve insulin sensitivity and reduce hyperglycemia in animal models, suggesting a role in managing metabolic disorders .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its action involves:

- Serotonin Receptor Modulation : Similar compounds have been shown to act as agonists or antagonists at various serotonin receptor subtypes, influencing mood and anxiety levels.

- Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.